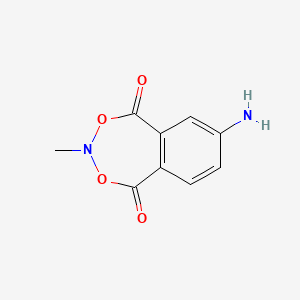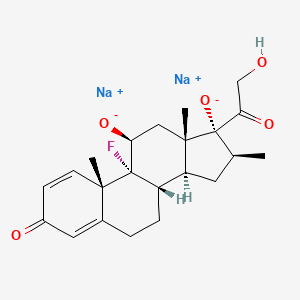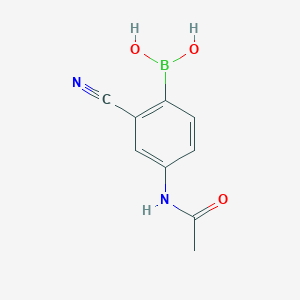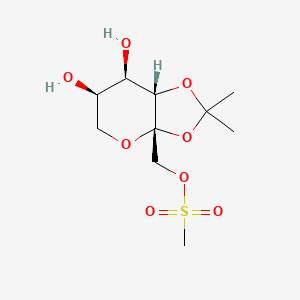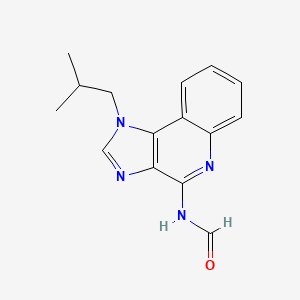
N-Formyl Imiquimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Imiquimod is a derivative of Imiquimod, a well-known immune response modifier. Imiquimod itself is used primarily for treating skin conditions such as actinic keratosis, basal cell carcinoma, and genital warts. The addition of a formyl group to Imiquimod enhances its chemical properties, making this compound a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Formyl Imiquimod can be synthesized through the N-formylation of Imiquimod. This process typically involves the reaction of Imiquimod with formic acid or formic acid derivatives under mild conditions. Catalysts such as sulfonated rice husk ash (RHA-SO3H) or propylphosphonic anhydride (T3P) can be used to promote the reaction, resulting in high yields and short reaction times .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and energy consumption, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl Imiquimod primarily undergoes N-formylation reactions. It can also participate in various organic transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
N-Formyl Imiquimod has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used to study immune response mechanisms due to its ability to modulate cytokine production.
Medicine: this compound is investigated for its potential in treating skin cancers and other dermatological conditions.
Industry: It is utilized in the development of novel pharmaceuticals and therapeutic agents .
Mecanismo De Acción
N-Formyl Imiquimod exerts its effects by stimulating the innate and acquired immune responses. It acts as an agonist for Toll-like receptor 7 (TLR7), leading to the production and secretion of pro-inflammatory cytokines. This immune activation results in the infiltration of inflammatory cells into the treated area, ultimately causing the apoptosis of diseased tissue .
Comparación Con Compuestos Similares
Imiquimod: The parent compound, used for similar dermatological applications.
N-Formyl Methionyl Leucyl Phenylalanine (fMLP): A formylated peptide that acts as a potent chemoattractant for neutrophils.
Aldara (Imiquimod Cream): A topical formulation of Imiquimod used for treating skin conditions.
Uniqueness: N-Formyl Imiquimod stands out due to its enhanced chemical stability and improved efficacy in modulating immune responses compared to its parent compound, Imiquimod. Its unique formyl group allows for more targeted interactions with immune receptors, making it a valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C15H16N4O |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]formamide |
InChI |
InChI=1S/C15H16N4O/c1-10(2)7-19-8-16-13-14(19)11-5-3-4-6-12(11)18-15(13)17-9-20/h3-6,8-10H,7H2,1-2H3,(H,17,18,20) |
Clave InChI |
KPFLPBBKLNOQHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


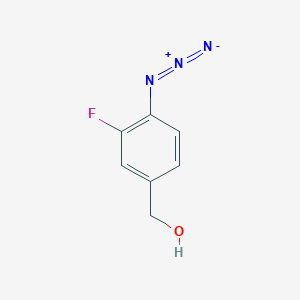
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

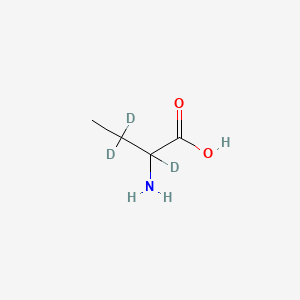
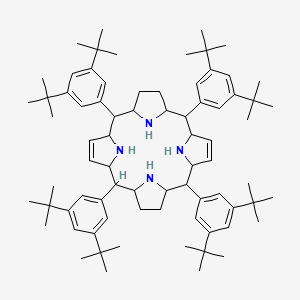
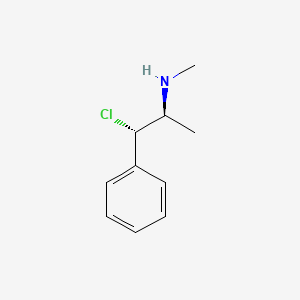
![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
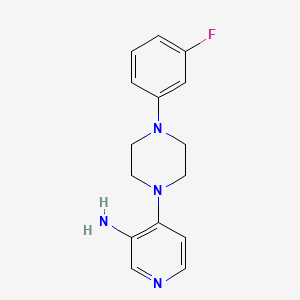
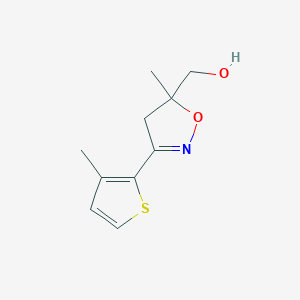
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)
